molecular formula C16H25NO2 B3048157 2-ETHYLHEXYL 4-(METHYLAMINO)BENZOATE CAS No. 158576-31-9

2-ETHYLHEXYL 4-(METHYLAMINO)BENZOATE

Cat. No.: B3048157
CAS No.: 158576-31-9
M. Wt: 263.37 g/mol
InChI Key: BJNUBFKLXPUYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylhexyl 4-(methylamino)benzoate is a chemical compound known for its applications in various fields, particularly in the formulation of personal care products. It is a derivative of benzoic acid and is often used as a UV filter in sunscreens due to its ability to absorb UVB radiation .

Mechanism of Action

Target of Action

The primary target of 2-Ethylhexyl 4-(Methylamino)Benzoate is ultraviolet (UV) radiation. As a UV filter, it absorbs UVB radiation, protecting the skin from harmful effects .

Mode of Action

This compound interacts with UV radiation by absorbing it and converting it into less harmful heat. This prevents UVB radiation from penetrating the skin and causing damage .

Biochemical Pathways

The compound undergoes demethylation in the presence of reactive oxygen and chlorine species, leading to the formation of formaldehyde . This process can be influenced by various factors such as UV light and the presence of NaOCl and H2O2 .

Pharmacokinetics

Due to its lipophilic character, it can accumulate in sludge . More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The primary result of the action of this compound is the protection of the skin from harmful UV radiation. By absorbing UVB radiation, it prevents skin damage and reduces the risk of skin cancer . Its demethylation can lead to the formation of formaldehyde, a compound with toxic and carcinogenic properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of reactive oxygen and chlorine species can affect its demethylation process . Furthermore, its lipophilic nature allows it to accumulate in certain environments, such as sludge .

Biochemical Analysis

Biochemical Properties

2-Ethylhexyl 4-(Methylamino)Benzoate plays a significant role in biochemical reactions. It undergoes demethylation in the presence of reactive oxygen and chlorine species, leading to the formation of formaldehyde .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylhexyl 4-(methylamino)benzoate typically involves the esterification of 4-(methylamino)benzoic acid with 2-ethylhexanol. This reaction is usually carried out in the presence of a catalyst such as titanium(IV) isopropoxide in xylene, under heating conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 4-(methylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexyl 4-(methylamino)benzoate is unique due to its specific absorption spectrum and its ability to provide effective UVB protection. Its chemical structure allows for efficient absorption and minimal skin irritation compared to other UV filters .

Properties

IUPAC Name

2-ethylhexyl 4-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-4-6-7-13(5-2)12-19-16(18)14-8-10-15(17-3)11-9-14/h8-11,13,17H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNUBFKLXPUYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433866
Record name Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158576-31-9
Record name Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ETHYLHEXYL 4-(METHYLAMINO)BENZOATE
Reactant of Route 2
2-ETHYLHEXYL 4-(METHYLAMINO)BENZOATE
Reactant of Route 3
Reactant of Route 3
2-ETHYLHEXYL 4-(METHYLAMINO)BENZOATE
Reactant of Route 4
Reactant of Route 4
2-ETHYLHEXYL 4-(METHYLAMINO)BENZOATE
Reactant of Route 5
Reactant of Route 5
2-ETHYLHEXYL 4-(METHYLAMINO)BENZOATE
Reactant of Route 6
Reactant of Route 6
2-ETHYLHEXYL 4-(METHYLAMINO)BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.